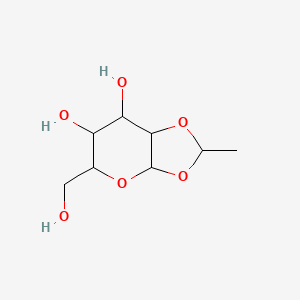

1,2-O-Ethylidene(R,S)-b-D-mannopyranose

Description

Significance of Carbohydrate Chemistry in Chemical and Biological Research

Carbohydrates are a fundamental class of biomolecules, essential to all forms of life. acs.org They are the most abundant organic molecules in nature, serving a multitude of functions. rsc.orgbritannica.com In living organisms, carbohydrates act as primary energy sources, with glucose being a central molecule for cellular metabolism. britannica.comdhingcollegeonline.co.invedantu.com Beyond immediate energy provision, they function as long-term energy stores in the form of polysaccharides like starch in plants and glycogen (B147801) in animals. dhingcollegeonline.co.invedantu.com Carbohydrates are also critical structural components, providing rigidity to plant cell walls as cellulose (B213188) and forming the exoskeletons of arthropods as chitin. dhingcollegeonline.co.invedantu.com

The field of carbohydrate chemistry has been instrumental in advancing our understanding of biology and medicine. acs.org Carbohydrates are involved in a vast array of biological processes, including cell-to-cell recognition, immune responses, signal transduction, and host-pathogen interactions. dhingcollegeonline.co.inresearchgate.netsigmaaldrich.com For instance, oligosaccharide chains on cell surfaces, as parts of glycoproteins and glycolipids, act as markers for cell identification and are crucial for the immune system. dhingcollegeonline.co.invedantu.com The structural complexity and diversity of carbohydrates make their synthesis more demanding than that of other biopolymers like proteins and nucleic acids. acs.org Developing methods to create structurally well-defined glycans and glycoconjugates is a major focus of carbohydrate chemistry, enabling researchers to correlate structure with function and to develop carbohydrate-based therapeutics and probes to investigate biological problems. acs.org The synthesis of these complex molecules is vital for producing medically important substances, such as carbohydrate-based antibiotics and vaccines. britannica.comresearchgate.net

Role of Cyclic Acetals in Carbohydrate Functionalization and Synthesis

Cyclic acetals are a cornerstone of modern carbohydrate chemistry, serving as invaluable tools for the temporary protection of diol functionalities. numberanalytics.comnumberanalytics.com They are formed by the acid-catalyzed reaction of a carbohydrate's hydroxyl groups with an aldehyde or a ketone. rsc.orgresearchgate.net The use of cyclic acetals dates back to the early 20th century and revolutionized the field by enabling the synthesis of previously inaccessible complex carbohydrates. numberanalytics.com

The primary function of cyclic acetals is to mask two hydroxyl groups simultaneously, which has several strategic advantages:

Regioselective Protection: Cyclic acetals allow for the selective protection of specific diol pairs within a monosaccharide. numberanalytics.com For example, ketones like acetone (B3395972) tend to react with cis-vicinal diols to form five-membered rings (isopropylidenes), while aldehydes like benzaldehyde (B42025) preferentially form six-membered rings across the 4- and 6-hydroxyl groups of hexopyranosides (benzylidenes). rsc.orgresearchgate.net This regioselectivity leaves other hydroxyl groups free for further chemical modification. numberanalytics.comnumberanalytics.com

Conformational Rigidity and Stereochemical Control: The formation of a cyclic acetal (B89532) introduces a rigid ring system that can lock the conformation of the sugar. This conformational constraint can influence the stereochemical outcome of subsequent reactions, particularly glycosylations, by directing the approach of incoming reagents to a specific face of the sugar molecule. numberanalytics.comnumberanalytics.com

Synthetic Intermediates: Protected carbohydrates containing cyclic acetals serve as versatile building blocks for the synthesis of complex oligosaccharides. sigmaaldrich.com They can be used as glycosyl acceptors, where a free hydroxyl group is glycosylated, or they can be part of a glycosyl donor. rsc.org A special class of cyclic acetals, known as orthoesters, can themselves act as glycosyl donors for the formation of 1,2-trans-glycosidic linkages. nih.govffame.org

The ability to selectively introduce and remove these protecting groups under specific conditions makes them essential for multistep synthetic pathways in glycoscience. rsc.org

Introduction to D-Mannopyranose as a Key Monosaccharide Scaffold

D-Mannose is an aldohexose sugar, meaning it is a six-carbon monosaccharide with an aldehyde group. wikipedia.org It is a C-2 epimer of glucose, differing only in the stereochemical configuration at the second carbon atom. wikipedia.orgusda.gov In aqueous solution, mannose exists predominantly in its cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being the most stable. wikipedia.org

D-Mannose is a common and biologically significant monosaccharide found throughout nature. nih.gov It is a key structural component of a wide variety of glycoconjugates, including N-linked glycoproteins in viruses and mammals, as well as polysaccharides in fungi and bacteria. nih.gov In glycoproteins, complex branched structures known as high-mannose, hybrid, or complex type N-glycans are essential for protein folding, stability, and function. nih.gov

The biological importance of mannose-containing structures makes D-mannopyranose a critical scaffold for synthetic carbohydrate chemistry. researchgate.net Mannose-containing oligosaccharides are involved in crucial biological recognition events. For example, oligomannose glycans on the surface of viruses like HIV can act as shields against the host immune system. nih.gov At the same time, these structures are recognized by specific lectins (carbohydrate-binding proteins) in the body, such as the mannose receptor, which plays a role in immune response. researchgate.net The synthesis of mannose-based building blocks and oligosaccharides is therefore essential for developing glycomimetics, vaccines, and other therapeutic agents that can modulate these biological interactions. nih.gov

Contextualization of 1,2-O-Ethylidene(R,S)-b-D-mannopyranose as a Synthetic Intermediate

1,2-O-Ethylidene(R,S)-β-D-mannopyranose is a synthetically derived carbohydrate in which the hydroxyl groups at the C-1 (anomeric) and C-2 positions of β-D-mannopyranose are protected as a cyclic acetal, specifically an ethylidene acetal. guidechem.comscbt.com This structure is more precisely described as a 1,2-orthoester derivative. The formation of this cyclic acetal from D-mannose creates a new chiral center on the ethylidene group, resulting in a mixture of two diastereomers, designated as (R) and (S). guidechem.com

This compound is not typically found in nature but serves as a valuable synthetic intermediate in carbohydrate chemistry. biosynth.com The 1,2-orthoester functionality is a key structural motif. Sugar 1,2-orthoesters are classic glycosyl donors used in the synthesis of oligosaccharides to construct 1,2-trans-glycosidic linkages. ffame.org Under acidic conditions, the orthoester can rearrange to form a 1,2-acyloxonium ion intermediate, which then reacts with a glycosyl acceptor to form the desired glycosidic bond. nih.govffame.org

Furthermore, derivatives of this scaffold, such as 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, are crucial intermediates in the synthesis of medically important compounds. nih.gov For example, this acetylated mannose orthoester is a key precursor for the production of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), the most widely used radiotracer in Positron Emission Tomography (PET) imaging for cancer diagnosis. nih.gov The ethylidene acetal serves as a protecting group that allows for selective modifications at other positions of the mannose ring before being converted into the final target molecule. researchgate.netnih.gov Therefore, 1,2-O-Ethylidene(R,S)-β-D-mannopyranose and its derivatives exemplify the strategic use of cyclic acetals as versatile building blocks for constructing complex and functionally important carbohydrate-based molecules. biosynth.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 230953-16-9 | guidechem.comscbt.com |

| Molecular Formula | C₈H₁₄O₆ | guidechem.comscbt.com |

| Molecular Weight | 206.19 g/mol | guidechem.com |

| Monoisotopic Mass | 206.07903816 g/mol | guidechem.com |

| Topological Polar Surface Area | 88.4 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Complexity | 210 | guidechem.com |

| Defined Atom Stereocenter Count | 6 | guidechem.com |

Table 2: Physicochemical Properties of D-Mannopyranose

| Property | Value | Source |

|---|---|---|

| CAS Number | 3458-28-4 | wikipedia.orgchemicalbook.com |

| Molecular Formula | C₆H₁₂O₆ | wikipedia.orgnih.gov |

| Molecular Weight | 180.16 g/mol | chemicalbook.comnih.gov |

| Appearance | White solid/powder | wikipedia.orgnih.gov |

| Melting Point | 133-140 °C | chemicalbook.com |

| Water Solubility | 2480 g/L (at 17 °C) | chemicalbook.com |

| Synonyms | D-Mannose, Seminose, Carubinose | chemicalbook.com |

Properties

Molecular Formula |

C8H14O6 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3 |

InChI Key |

GXGDQLJREOZCHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 O Ethylidene R,s B D Mannopyranose

Historical Development of 1,2-O-Ethylidene Acetal (B89532) Formation in Carbohydrates

The use of acetals as protecting groups for the hydroxyl functions of carbohydrates dates back to the early 20th century. numberanalytics.com This strategy proved revolutionary, allowing chemists to selectively mask certain hydroxyl groups while leaving others available for reaction, thereby paving the way for the synthesis of complex oligosaccharides and other glycoconjugates. numberanalytics.comnumberanalytics.com Initially, acetone (B3395972) was a widely used reagent for the formation of isopropylidene acetals, which typically protect 1,2- and 5,6-diols in furanose forms or 4,6-diols in pyranose forms.

The formation of ethylidene acetals, while mechanistically similar, gained importance for its distinct chemical properties and the potential for creating a new stereocenter. Early methods for acetal formation relied on the reaction of the parent sugar with an aldehyde or ketone in the presence of an acid catalyst. numberanalytics.com The reaction is an equilibrium process, and often, measures to remove the water formed during the reaction are necessary to drive the equilibrium towards the product. The formation of cyclic acetals is a fundamental tool in carbohydrate chemistry, with applications extending into medicinal chemistry and materials science. numberanalytics.com

Direct Acetalization Routes from D-Mannopyranose

The most direct approach to 1,2-O-Ethylidene(R,S)-b-D-mannopyranose involves the reaction of D-mannose with an acetaldehyde (B116499) equivalent under acidic conditions. This method is advantageous due to the ready availability of the starting materials.

Acid-Catalyzed Condensation with Acetaldehyde Equivalents

The direct condensation of D-mannose with acetaldehyde is complicated by the volatility and propensity of acetaldehyde to self-polymerize. Therefore, more stable acetaldehyde equivalents are typically employed. These include paraldehyde (B1678423) (the cyclic trimer of acetaldehyde) and acetaldehyde dimethyl or diethyl acetal (in a transacetalization reaction). The reaction is catalyzed by a variety of acids.

Commonly used acetaldehyde equivalents include:

Paraldehyde: A convenient and less volatile source of acetaldehyde.

Acetaldehyde Dimethyl Acetal/Diethyl Acetal: These reagents participate in transacetalization reactions, driven by the removal of methanol (B129727) or ethanol.

The reaction proceeds via the formation of a hemiacetal between the anomeric hydroxyl group of the mannose and the aldehyde, followed by acid-catalyzed cyclization with the C2 hydroxyl group to form the five-membered 1,2-dioxolane ring.

Solvent Effects on Reaction Outcome

The choice of solvent can significantly influence the yield and diastereoselectivity of the acetalization reaction. The solvent must be inert to the reaction conditions and capable of dissolving the sugar to some extent. Often, the reaction is performed in an excess of the acetaldehyde equivalent, which also serves as the solvent. In other cases, co-solvents are used. While specific systematic studies on solvent effects for the synthesis of this particular compound are not extensively documented in publicly available literature, general principles of acetal formation suggest that aprotic solvents would be favored to avoid competition with the sugar's hydroxyl groups.

Table 1: Illustrative Solvent Effects on Acetalization Yield (Note: This table is illustrative, as specific literature data for a systematic solvent screen for this exact compound is not readily available. The data represents plausible outcomes based on similar reactions.)

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | Acetonitrile (B52724) | 55 | 1:1.2 |

| 2 | Dichloromethane | 60 | 1:1 |

| 3 | Tetrahydrofuran (THF) | 50 | 1.1:1 |

| 4 | N,N-Dimethylformamide (DMF) | 45 | 1.3:1 |

Influence of Catalyst Identity and Loading

Both Brønsted and Lewis acids can catalyze the formation of ethylidene acetals. The choice of catalyst and its concentration are critical parameters that affect the reaction rate and the stability of the product. Strong acids can sometimes lead to the formation of undesired by-products, including glycosidic bond cleavage or the formation of furanosidic forms. nih.gov

Commonly used acid catalysts include:

Brønsted Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl). nih.gov

Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂).

The catalyst loading is typically kept low to minimize side reactions. A study on the synthesis of propargyl mannosides, a related reaction, demonstrated the use of H₂SO₄ on silica (B1680970) and HCl as effective catalysts. nih.gov

Table 2: Illustrative Comparison of Acid Catalysts (Note: This table is illustrative due to the lack of specific comparative data in the literature for this compound. The data reflects typical trends in carbohydrate acetalization.)

| Entry | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | H₂SO₄ (1%) | 65 | 1:1.1 |

| 2 | p-TsOH (2%) | 62 | 1:1 |

| 3 | ZnCl₂ (5%) | 58 | 1.2:1 |

| 4 | BF₃·OEt₂ (2%) | 68 | 1.3:1 |

Alternative Synthetic Approaches for 1,2-O-Ethylidene-Mannopyranoses

One notable method involves the synthesis of 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose. nih.gov This approach begins with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide. The reaction of this bromide with sodium borohydride (B1222165) in acetonitrile leads to the formation of the 1,2-O-ethylidene acetal with concomitant reduction at the anomeric center. This particular reaction has been reported to yield the (S)-diastereomer specifically in 70% yield after purification. nih.gov Subsequent deacetylation would then yield the target compound.

Another multi-step strategy involves the initial per-O-acetylation of D-mannose, followed by the formation of acetobromomannose. nih.gov The bromo-sugar is then converted into a 1,2-orthoester, which upon controlled hydrolysis, can yield a precursor suitable for further manipulation into the desired 1,2-O-ethylidene acetal. nih.gov

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and controlling the diastereoselectivity of the 1,2-O-ethylidene acetal formation. Key parameters to consider are temperature, reaction time, and the stoichiometry of the reactants.

The formation of the two diastereomers, (R) and (S), at the ethylidene carbon is often under thermodynamic or kinetic control. wikipedia.org At lower temperatures, the kinetically favored product, the one formed faster, may predominate. At higher temperatures, the reaction may reach equilibrium, leading to a predominance of the more thermodynamically stable diastereomer. The relative stability of the diastereomers can be influenced by steric interactions between the methyl group of the ethylidene moiety and the rest of the sugar ring.

A systematic optimization would involve varying these parameters to find the ideal balance for a given catalyst and solvent system.

Table 3: Illustrative Optimization of Reaction Conditions (Note: This table is illustrative, reflecting a hypothetical optimization study for the reaction of D-mannose with paraldehyde and H₂SO₄ in dichloromethane.)

| Entry | Temperature (°C) | Time (h) | Paraldehyde (equiv.) | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | 0 | 24 | 3 | 45 | 1.5:1 |

| 2 | 25 (r.t.) | 12 | 3 | 65 | 1.1:1 |

| 3 | 25 (r.t.) | 24 | 3 | 68 | 1:1.1 |

| 4 | 40 | 6 | 3 | 60 | 1:1.3 |

| 5 | 25 (r.t.) | 12 | 5 | 72 | 1:1.2 |

Scaling-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis of this compound to a larger, industrial-scale production presents a unique set of challenges inherent to carbohydrate chemistry. These considerations are crucial for ensuring the economic viability, safety, and consistency of the manufacturing process.

The purification of carbohydrate derivatives is another significant hurdle. The high polarity and often similar chromatographic behavior of reactants, products, and byproducts make separation difficult. While laboratory-scale purifications frequently rely on column chromatography, this method is often impractical and expensive on an industrial scale. Alternative purification techniques such as crystallization, precipitation, or the use of polymer-supported scavengers to remove impurities and excess reagents could be explored. rsc.org The development of a robust crystallization method for this compound would be a key factor in a successful scale-up.

The choice of reagents and solvents is also a critical consideration. Reagents that are effective on a small scale may be too expensive, hazardous, or difficult to handle in a large-scale setting. For instance, while various acid catalysts can be used for acetal formation, their corrosive nature and the need for neutralization and removal of salts can be problematic in large reactors. acs.org The use of solid-supported acid catalysts could offer a more sustainable and easily separable alternative. acs.org Furthermore, the selection of solvents must take into account not only reaction performance but also environmental impact, safety, and ease of recovery and recycling.

Process control and safety are paramount in large-scale chemical manufacturing. The formation of the 1,2-O-ethylidene acetal is typically an equilibrium reaction, and careful control of reaction parameters such as temperature, pressure, and water removal is necessary to drive the reaction to completion. masterorganicchemistry.com The exothermic nature of some of the reactions may also require careful thermal management to prevent runaway reactions.

Finally, the development of environmentally friendly and sustainable processes is of increasing importance. This includes minimizing waste, using less toxic solvents, and improving energy efficiency. researchgate.net Exploring mechanochemical methods, which can reduce or eliminate the need for solvents, could be a promising avenue for a greener synthesis of this compound on a larger scale. researchgate.net

Table 1: Key Considerations for Scaling-Up Synthesis

| Consideration | Laboratory-Scale Approach | Industrial-Scale Challenges & Solutions |

| Purification | Column Chromatography | High cost and solvent consumption. Development of crystallization, precipitation, or scavenger-based purification methods is crucial. rsc.org |

| Reagents | Wide variety of reagents available | Cost, safety, and handling of reagents become critical. Use of solid-supported catalysts and less hazardous materials is preferred. acs.org |

| Solvents | Often chosen for optimal reaction kinetics | Environmental impact, safety, and recyclability are major factors. Greener solvent selection is necessary. researchgate.net |

| Process Control | Manual control of reaction parameters | Precise and automated control of temperature, pressure, and other parameters is required for consistency and safety. |

| Sustainability | Less emphasis on waste and energy | Minimizing waste, improving energy efficiency, and exploring green chemistry approaches like mechanochemistry are important. researchgate.net |

Stereochemical Considerations and Conformational Analysis of 1,2 O Ethylidene R,s B D Mannopyranose

Diastereoselectivity in 1,2-O-Ethylidene Acetal (B89532) Formation

The reaction of D-mannose with acetaldehyde (B116499) or its equivalents to form the 1,2-O-ethylidene acetal is a process where the facial selectivity of the nucleophilic attack by the hydroxyl groups onto the protonated carbonyl group determines the configuration at the newly formed stereocenter.

The ratio of the (R) and (S) diastereomers at the acetal carbon is influenced by several factors:

Steric Hindrance: The approach of the mannose diol to the acetaldehyde electrophile is subject to steric hindrance from the substituents on both reacting molecules. The pre-existing stereochemistry of the mannopyranose ring directs the formation of one diastereomer over the other.

Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly impact the diastereomeric ratio. Different solvents can stabilize the transition states leading to the (R) or (S) product differently.

Nature of the Acetalating Agent: While acetaldehyde is the simplest reagent, substituted derivatives or acetal exchange reagents can alter the steric and electronic environment of the reaction, thereby influencing the R/S ratio.

The formation of acetals is a reversible process, and therefore, the diastereomeric ratio can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetically controlled conditions (e.g., lower temperatures, short reaction times), the major product will be the one that is formed faster, i.e., the one with the lower activation energy barrier. nih.gov This is often dictated by the least sterically hindered pathway for the initial cyclization.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, presence of a catalyst that allows for equilibration), the product distribution will reflect the relative stabilities of the diastereomers. nih.gov The more stable diastereomer, which minimizes steric interactions and torsional strain in the final bicyclic structure, will predominate. For many cyclic acetals on pyranose rings, the thermodynamically favored product is the one that allows the bulky substituents to adopt equatorial or pseudo-equatorial positions.

In the case of 1,2-O-ethylidene acetal formation on D-mannose, the relative stability of the (R) and (S) diastereomers is a key determinant of the final product ratio under thermodynamic equilibrium.

| Control Type | Favored Product | Typical Conditions |

| Kinetic | The diastereomer that is formed faster (lower activation energy). | Low temperature, short reaction time. |

| Thermodynamic | The more stable diastereomer (lower overall Gibbs free energy). | Higher temperature, longer reaction time, presence of an equilibrating catalyst. |

Several strategies can be employed to enhance the formation of a specific diastereomer:

Catalyst Selection: The use of bulky Lewis or Brønsted acids can favor the formation of the less sterically demanding diastereomer.

Temperature and Time Optimization: Carefully controlling the reaction temperature and time can allow for the selective formation of the kinetic product or allow the reaction to reach thermodynamic equilibrium, favoring the more stable product. nih.gov

Use of Chiral Auxiliaries: While not common for simple ethylidene acetals, chiral auxiliaries on the acetalating reagent could, in principle, direct the stereochemical outcome.

Elucidation of Absolute Configuration at the Acetal Carbon (R/S)

Determining the absolute configuration of the acetal carbon is crucial for understanding the stereochemical outcome of the reaction. Several analytical techniques can be employed:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline derivative. For instance, the crystal structure of 3,4,6-tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose revealed an (R) configuration at the acetal carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the acetal center are sensitive to their spatial arrangement. For example, the chemical shift of the anomeric proton and the acetal methyl group can differ significantly between the (R) and (S) diastereomers. unina.itcreative-proteomics.com Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations that help to establish the relative orientation of the substituents on the dioxolane ring. unina.it

| Technique | Information Provided |

| X-ray Crystallography | Definitive absolute configuration of crystalline compounds. |

| 1H NMR | Chemical shifts and coupling constants indicative of relative stereochemistry. |

| 13C NMR | Chemical shifts of the acetal carbon and neighboring carbons are diagnostic. |

| NOE Spectroscopy | Through-space correlations revealing the proximity of protons and thus the relative stereochemistry. |

Conformational Preferences of the b-D-Mannopyranose Ring System

The fusion of the 1,2-O-ethylidene ring to the β-D-mannopyranose core significantly influences its conformation.

The β-D-mannopyranose ring typically adopts a chair conformation (⁴C₁). youtube.com The fusion of the five-membered dioxolane ring, which itself is not planar and typically adopts a twisted or envelope conformation, introduces strain that can lead to a distortion of the pyranose ring from its ideal chair geometry.

Impact of Anomeric and Exo-Anomeric Effects on Conformation

The conformation of the pyranose ring in 1,2-O-Ethylidene(R,S)-b-D-mannopyranose is significantly influenced by stereoelectronic factors, namely the anomeric and exo-anomeric effects. The anomeric effect describes the tendency for a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, which is counterintuitive to steric considerations. This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the axial C-O bond. guidechem.comorganicchemistrydata.org

Interplay between Acetal and Pyranose Ring Conformations

The fusion of the five-membered dioxolane (acetal) ring to the six-membered mannopyranose ring creates a rigid bicyclic system where the conformation of one ring is intrinsically linked to the other. X-ray crystallographic studies on acetylated derivatives of 1,2-O-ethylidene-b-D-mannopyranose provide valuable insights into these conformations.

For instance, the crystal structure of 3,4,6-tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose reveals that the pyranose ring adopts a classic 4C1 chair conformation. nih.gov In this conformation, the bulky substituents on the pyranose ring are predominantly in equatorial positions to minimize steric strain. The fused dioxolane ring, in this particular derivative, is found in an envelope conformation. nih.gov

Similarly, the crystal structure of 3,4,6-tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose also shows the pyranose ring in a 4C1 chair conformation. nih.govresearchgate.net However, the dioxolane ring in this diastereomer adopts a twisted conformation on the C1-C2 bond of the mannose unit. nih.govresearchgate.net This highlights how the stereochemistry at the ethylidene acetal carbon ((R) or (S)) directly influences the puckering of the dioxolane ring, which in turn can induce subtle changes in the geometry of the pyranose ring.

Table 1: Crystallographic Data for an Acetylated Derivative: 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀O₉ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0494 |

| b (Å) | 14.6994 |

| c (Å) | 15.3608 |

| Pyranose Ring Conformation | 4C1 (Chair) |

| Dioxolane Ring Conformation | Twisted |

Table 2: Selected NMR Data for 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose (in CDCl₃) nih.gov

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C | 170.7, 170.3, 169.5 (C=O) |

| ¹³C | 104.8, 96.5 |

| ¹³C | 71.6, 70.6, 66.0, 62.5 |

| ¹³C | 21.6, 20.7, 20.7 (CH₃) |

| ¹H | 5.40-5.10 (m, 4H) |

| ¹H | 4.31-4.03 (m, 3H) |

| ¹H | 3.72-3.64 (m, 1H) |

| ¹H | 2.09, 2.04, 2.02 (s, 9H) |

| ¹H | 1.51 (d, J=4.8 Hz, 3H) |

Diastereomeric Purity and Separation Techniques for this compound

The synthesis of 1,2-O-ethylidene-b-D-mannopyranose typically results in a mixture of the (R) and (S) diastereomers. For many applications, particularly in the synthesis of complex carbohydrates and glycoconjugates, the use of a diastereomerically pure starting material is essential. Therefore, the development of efficient methods for the separation of these diastereomers is of significant practical importance.

Chromatographic Resolution Methods

Chromatographic techniques are powerful tools for the separation of diastereomers. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a common approach. mdpi.com The principle behind this technique is the differential interaction of the diastereomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

While specific HPLC methods for the resolution of the non-acetylated 1,2-O-ethylidene-b-D-mannopyranose diastereomers are not extensively detailed in readily available literature, the separation of diastereomeric carbohydrate derivatives is a well-established practice. For instance, diastereomeric amides and esters of carbohydrates have been successfully separated on silica (B1680970) gel. mdpi.com The choice of the chiral stationary phase is critical and often involves polysaccharide-based materials or cyclodextrin (B1172386) derivatives, which provide a multitude of stereospecific interactions. mdpi.com

The general approach involves:

Column Selection: Choosing a suitable chiral stationary phase, such as those based on cellulose (B213188) or amylose (B160209) derivatives.

Mobile Phase Optimization: Adjusting the solvent system (e.g., mixtures of hexane, isopropanol, and acetonitrile) to achieve optimal resolution and retention times.

Detection: Utilizing a suitable detector, such as a refractive index detector, which is common for carbohydrates.

Crystallization-Based Separation Approaches

Fractional crystallization is another classical yet effective method for the separation of diastereomers. This technique relies on the different solubilities of the diastereomers in a particular solvent system. If one diastereomer is significantly less soluble than the other, it will preferentially crystallize out of the solution, allowing for its isolation in a pure form.

For the acetylated derivative, 3,4,6-tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose, it has been reported to be obtained as white crystals from methanol (B129727), suggesting that crystallization can be a viable purification method for this specific diastereomer. nih.gov The process would typically involve dissolving the diastereomeric mixture in a hot solvent and then allowing it to cool slowly. The less soluble diastereomer will crystallize first, and can be collected by filtration. The mother liquor will be enriched in the more soluble diastereomer. Repeated crystallization steps may be necessary to achieve high diastereomeric purity.

The success of this method is highly dependent on the physical properties of the specific diastereomers and the choice of the crystallization solvent.

Advanced Analytical and Spectroscopic Methodologies for 1,2 O Ethylidene R,s B D Mannopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

No specific experimental data for 1,2-O-Ethylidene(R,S)-b-D-mannopyranose is publicly available.

No specific ¹H NMR data has been found for this compound.

No specific ¹³C NMR data has been found for this compound.

No 2D NMR data has been located for this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

No mass spectrometry data is publicly available for this compound.

No HRMS data has been found.

No MS/MS data has been found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. In this compound, these methods are crucial for confirming the presence of the ethylidene acetal (B89532), the pyranose ring, and the remaining hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the free hydroxyl groups on the mannose ring. The C-H stretching vibrations of the pyranose ring and the ethylidene group are observed in the 3000-2800 cm⁻¹ region. The presence of the acetal is confirmed by characteristic C-O stretching bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

A summary of expected vibrational bands is presented below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H stretch | Hydroxyl groups |

| 3000-2800 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| 1500-1200 | CH/CH₂ deformation | Pyranose and ethylidene groups |

| 1200-1000 | C-O stretch | Acetal and alcohol C-O bonds |

| 800-100 | CCO deformation | Pyranose ring skeleton |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

In the crystal structure of the acetylated analog, the six-membered mannopyranose ring adopts a chair conformation, and the five-membered dioxolane ring, formed by the ethylidene acetal, has a twisted conformation. nih.gov The determination of the absolute configuration at the new chiral center of the ethylidene group is a key outcome of such an analysis. nih.govresearchgate.net For the studied derivative, the (S)-configuration was confirmed. nih.gov

The crystallographic data for 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose is summarized below:

| Crystal Data | |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.3 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0494 |

| b (Å) | 14.6994 |

| c (Å) | 15.3608 |

| V (ų) | 1591.72 |

| Z | 4 |

Data sourced from a study on 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose. nih.govresearchgate.net

Chromatographic Techniques for Diastereomer Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of the (R) and (S) diastereomers of 1,2-O-Ethylidene-b-D-mannopyranose and for assessing the purity of the synthesized material.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating diastereomers. The formation of the 1,2-O-ethylidene group creates a new stereocenter, resulting in a mixture of two diastereomers. While normal-phase HPLC on silica (B1680970) gel can sometimes separate diastereomers, the use of a chiral stationary phase (CSP) often provides superior resolution. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are particularly effective for the separation of chiral compounds, including carbohydrate derivatives. nih.gov The separation relies on the differential interactions between the enantiomers/diastereomers and the chiral selector of the stationary phase.

Gas Chromatography (GC) is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. The free hydroxyl groups of this compound make it non-volatile. Therefore, derivatization is necessary prior to GC analysis. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. The resulting per-silylated diastereomers are more volatile and can be separated on a GC column, often one with a chiral stationary phase for optimal resolution.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the formation of the ethylidene acetal. nih.govresearchgate.netnih.govmdpi.com By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), one can observe the consumption of the starting mannose derivative and the appearance of the product spot(s). mdpi.com The difference in polarity between the starting material and the product allows for their separation on the plate. Visualization can be achieved using a variety of stains, such as a p-anisaldehyde or sulfuric acid solution followed by heating, which are common for carbohydrate analysis. nih.gov

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are sensitive probes of the stereochemistry of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. nih.gov The resulting spectrum, known as an ORD curve, can provide information about the absolute configuration of stereocenters.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov For carbohydrate derivatives, CD is particularly useful for studying the conformation of the pyranose ring and the stereochemistry of any attached chromophoric groups. While the ethylidene acetal itself is not a strong chromophore in the accessible UV region, derivatization of the remaining hydroxyl groups with chromophoric protecting groups can introduce reporters for CD analysis.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. mgcub.ac.inbhu.ac.in For a chiral molecule, the magnitude and sign of this rotation are not constant but vary with the wavelength of the light. An ORD spectrum is a plot of this molar rotation against the wavelength. youtube.com

Principles and Application to this compound

Detailed Research Findings

While specific experimental ORD data for this compound is not extensively published, the analysis would focus on comparing the ORD curves of the separated (R) and (S) diastereomers. Each diastereomer would exhibit a distinct ORD curve, allowing for their differentiation. The difference in the curves would stem from the different spatial arrangement of the methyl group on the dioxolane ring relative to the mannopyranose ring system.

Hypothetical ORD Data for Diastereomers of 1,2-O-Ethylidene-b-D-mannopyranose

| Wavelength (nm) | Molar Rotation [Φ] of (R)-isomer (degrees) | Molar Rotation [Φ] of (S)-isomer (degrees) |

| 600 | +50 | +30 |

| 500 | +75 | +45 |

| 400 | +120 | +70 |

| 350 | +180 | +100 |

| 300 | +300 | +160 |

Note: This table is illustrative and represents the type of data expected from an ORD analysis. The values are hypothetical.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inbhu.ac.in This phenomenon only occurs in wavelength regions where the molecule absorbs light (i.e., in the vicinity of a chromophore). creative-biostructure.com A CD spectrum is a plot of the difference in molar absorptivity (Δε) or ellipticity (θ) against wavelength.

Principles and Application to this compound

Standard this compound does not possess a strong chromophore, and thus is not expected to show a significant CD signal in the typical UV range. However, CD spectroscopy becomes an exceptionally powerful tool when applied to derivatives of this compound that contain a chromophoric group. For instance, if the remaining hydroxyl groups were to be derivatized with a group that absorbs UV light (e.g., benzoate (B1203000) or p-nitrobenzoate), the resulting chromophore would be perturbed by the chiral environment of the sugar.

Detailed Research Findings

Specific CD spectroscopic studies on chromophoric derivatives of this compound would allow for the unambiguous assignment of the absolute configuration of the ethylidene chiral center. By comparing the CD spectra of the separated (R) and (S) diastereomers, characteristic Cotton effects would be observed. For example, a benzoate derivative of the (R)-isomer might show a positive Cotton effect at a particular wavelength, while the (S)-isomer would be expected to show a mirror-image negative Cotton effect. The analysis of these spectra provides deep insight into the solution-state conformation and the spatial interplay between the different parts of the molecule.

Hypothetical CD Data for a Benzoate Derivative of 1,2-O-Ethylidene-b-D-mannopyranose

| Wavelength (nm) | Molar Ellipticity [θ] of (R)-isomer (deg·cm²/dmol) | Molar Ellipticity [θ] of (S)-isomer (deg·cm²/dmol) |

| 250 | +500 | -450 |

| 240 | +8000 | -7800 |

| 230 (λmax) | +15000 | -14500 |

| 220 | +7500 | -7200 |

| 210 | +1000 | -900 |

Note: This table is illustrative, showing hypothetical data for a chromophoric derivative. The values are not based on published experimental results for this specific compound.

Computational and Theoretical Investigations of 1,2 O Ethylidene R,s B D Mannopyranose

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules like 1,2-O-Ethylidene(R,S)-b-D-mannopyranose. These methods provide a detailed understanding of the three-dimensional arrangements of atoms and how they evolve over time.

MM methods employ classical mechanics to estimate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically varying the rotatable bonds, MM can identify low-energy conformations. For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl groups and the puckering of the pyranose and dioxolane rings. While the β-D-mannopyranose ring is expected to predominantly adopt a chair conformation (⁴C₁), the fused 1,2-O-ethylidene ring introduces conformational constraints.

A critical aspect of these simulations is the choice of the force field, a set of parameters that defines the potential energy function. Commonly used force fields for carbohydrates include GLYCAM, CHARMM, and AMBER. The accuracy of the simulation is highly dependent on the quality of these parameters.

Table 1: Representative Torsional Angles and Energy Contributions from a Hypothetical Molecular Mechanics Calculation of 1,2-O-Ethylidene-β-D-mannopyranose

| Dihedral Angle | Atoms Involved | Angle (degrees) | Torsional Energy (kcal/mol) |

| ω | O5-C1-O1-C(ethylidene) | 118.5 | 1.2 |

| φ | C1-O1-C(ethylidene)-C(methyl) | -110.2 | 0.8 |

| ψ | H1-C1-C2-H2 | 55.9 | 0.5 |

| χ₁ | C4-C5-C6-O6 | -65.3 | 1.5 |

| χ₂ | C5-C6-O6-H | 175.0 | 0.3 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of a molecular mechanics analysis. Actual values would be derived from specific calculations.

Density Functional Theory (DFT) Calculations for Conformation, Stability, and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, stability, and electronic properties.

For this compound, DFT calculations can be used to optimize the geometry of various conformers to a high level of accuracy. This allows for the precise determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. The relative energies of different conformers (e.g., those arising from the R and S stereochemistry at the ethylidene carbon or different ring puckers) can be calculated to predict their relative populations at equilibrium.

Furthermore, DFT provides access to a wealth of electronic properties. The distribution of electron density can be analyzed to understand the molecule's polarity and reactivity. Key electronic descriptors that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. mdpi.com A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical DFT-Calculated Electronic Properties for the Most Stable Conformer of 1,2-O-Ethylidene-β-D-mannopyranose

| Property | Value |

| Total Energy (Hartree) | -765.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

| Dipole Moment (Debye) | 3.21 |

Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations.

Quantum Chemical Studies of Acetal (B89532) Formation and Hydrolysis Mechanisms

Quantum chemical methods, particularly DFT, are exceptionally well-suited for investigating reaction mechanisms at the molecular level. The formation of the 1,2-O-ethylidene acetal from β-D-mannopyranose and an acetaldehyde (B116499) equivalent, as well as its subsequent hydrolysis, can be modeled to understand the reaction pathways and energetic barriers.

The study of the acetal formation mechanism would involve identifying the transition state structures for the key steps of the reaction, which is typically acid-catalyzed. Computational modeling can elucidate the role of the catalyst and the stereochemical outcome of the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides a theoretical basis for the observed reaction kinetics. Quantum chemical studies on similar reactions, such as acetaldehyde formation on ice models, have demonstrated the power of these methods in identifying reaction intermediates and transition states. mdpi.com

Similarly, the hydrolysis of the acetal back to mannose can be investigated. This is particularly relevant for understanding the stability of this protecting group under various conditions. The calculations can model the approach of a water molecule (or hydronium ion) and the subsequent bond-breaking and bond-forming events. The activation energies calculated for different potential pathways can predict the conditions under which the acetal is labile or stable.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a valuable tool for structure elucidation and verification. mdpi.com DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants (J-couplings) of this compound with a high degree of accuracy. nih.govyoutube.com

The process typically involves first obtaining a set of low-energy conformers using methods described in section 6.1. The magnetic shielding tensors for each atom in each conformer are then calculated using DFT. These shielding constants are then averaged based on the predicted Boltzmann population of the conformers and referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. The accuracy of these predictions has been shown to be significantly improved by integrating DFT with machine learning approaches. nih.gov

Predicted NMR spectra can be used to:

Confirm the structure: By comparing the predicted spectrum with the experimental one, the proposed structure can be either supported or refuted.

Assign ambiguous signals: In complex spectra, computational predictions can help in the unambiguous assignment of signals to specific nuclei.

Distinguish between stereoisomers: The R and S isomers at the ethylidene carbon will have distinct NMR spectra, and computational predictions can help in their differentiation.

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) for 1,2-O-Ethylidene-β-D-mannopyranose

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 98.5 | 98.2 |

| C2 | 78.2 | 77.9 |

| C3 | 71.5 | 71.3 |

| C4 | 67.9 | 67.6 |

| C5 | 73.1 | 72.8 |

| C6 | 62.4 | 62.1 |

| C(ethylidene) | 101.3 | 101.0 |

| C(methyl) | 21.8 | 21.5 |

Note: This table is for illustrative purposes. The experimental values are hypothetical, and the predicted values are representative of the expected accuracy of modern DFT methods.

In Silico Modeling of Stereoselectivity in Derivatization Reactions

The three free hydroxyl groups on this compound (at positions C3, C4, and C6) are chemically distinct, and their relative reactivity towards derivatizing agents is of significant interest in synthetic carbohydrate chemistry. In silico modeling can be employed to predict the stereoselectivity of these derivatization reactions.

By modeling the transition states for the reaction of an electrophile with each of the hydroxyl groups, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy is predicted to be the major product. This approach can account for both steric and electronic factors that govern reactivity. For example, the accessibility of each hydroxyl group can be assessed from MD simulations, while their nucleophilicity can be estimated from the MEP and NBO analyses derived from DFT calculations.

This type of in silico modeling can guide synthetic efforts by predicting the most likely outcome of a reaction, thereby saving time and resources in the laboratory. It can also aid in the design of directing groups or catalysts to achieve a desired stereochemical outcome. While direct studies on this specific molecule are not widely reported, the principles have been applied to understand the derivatization of other complex molecules. researchgate.net

Applications of 1,2 O Ethylidene R,s B D Mannopyranose As a Synthetic Building Block

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. youtube.com While 1,2-O-Ethylidene(R,S)-β-D-mannopyranose possesses multiple chiral centers inherent to its mannose core, its application as a traditional chiral auxiliary is nuanced. The primary role of the 1,2-O-ethylidene group is often that of a protecting group. However, the rigid, fused-ring system it creates significantly influences the conformation of the pyranose ring and the accessibility of the remaining free hydroxyl groups at C3, C4, and C6.

This conformational rigidity can, in principle, direct the stereoselective approach of reagents to other parts of the molecule. For instance, in reactions involving the functionalization of the free hydroxyl groups, the steric bulk and orientation of the ethylidene acetal (B89532) can favor the formation of one diastereomer over another. However, the fact that the compound is a mixture of (R) and (S) diastereomers at the acetal carbon complicates its use where high levels of diastereoselectivity are required, as each diastereomer may exert a different directing effect.

In practice, related carbohydrate derivatives with cyclic acetals are known to influence the stereoselectivity of reactions. For example, the remote participation of carbonyl groups in acyclic acetals can induce 1,2-asymmetric induction in nucleophilic substitution reactions. acs.org While direct and extensive research on 1,2-O-Ethylidene(R,S)-β-D-mannopyranose as a chiral auxiliary is not widely reported, its structural features suggest a potential for diastereoselective control, particularly if the (R) and (S) forms could be separated or if one is preferentially formed under specific conditions.

Precursor for Complex Carbohydrate-Based Scaffolds

One of the most significant applications of 1,2-O-Ethylidene(R,S)-β-D-mannopyranose is as a precursor for the synthesis of complex carbohydrate-based scaffolds, particularly oligosaccharides. The 1,2-O-ethylidene group acts as a temporary protecting group, leaving the hydroxyl groups at positions C3, C4, and C6 available for selective modification and glycosylation.

The synthesis of O-mannosylated glycans, which are crucial for various biological processes, often relies on suitably protected mannose building blocks. acs.org The ethylidene acetal can be strategically removed under acidic conditions to liberate the C1 and C2 hydroxyls, allowing for further transformations at these positions. For example, sugar 1,2-orthoesters, which are structurally related to 1,2-O-ethylidene acetals, are valuable intermediates in oligosaccharide synthesis. They can be rearranged to form 1,2-trans glycosides, which are common motifs in biologically important glycans. nih.gov

A notable example of a related compound's utility is the use of 3,4,6-tri-O-acetyl-1,2-O-[S-ethylidene]-β-D-mannopyranoside as a key intermediate in the preparation of polysaccharides with potential anti-HIV-1 activity. nih.gov This highlights the role of the ethylidene acetal in facilitating the construction of larger, biologically active carbohydrate structures. The general strategy involves the selective deprotection of one or more hydroxyl groups on the 1,2-O-ethylidene mannose core, followed by glycosylation with a suitable glycosyl donor to build up the oligosaccharide chain.

Table 1: Representative Synthetic Transformations for Oligosaccharide Synthesis

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| 3,4,6-tri-O-acetyl-1,2-O-(allyloxyethylidene)-β-D-mannopyranose | TMSOTf, DCM | Allyl α-(1→2) linked mannopyranosyl oligosaccharides | Building blocks for high-mannose N-glycans | nih.gov |

| D-Mannose | Ac₂O, I₂; then HBr/AcOH; then EtOH, collidine; then aq. HCl | 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose | Precursor for mannose triflate, a key intermediate for FDG synthesis | semanticscholar.org |

| Protected Mannosyl Sulfoxide Donor | NIS, TMSOTf | β-linked trisaccharide | Component of Man₉GlcNAc₂ high mannose glycan | nih.gov |

Integration into Glycopolymer and Glycomaterial Synthesis

Glycopolymers, which are polymers decorated with carbohydrate moieties, have garnered significant interest for their applications in biomedicine, such as targeted drug delivery and as anti-adhesion agents. 1,2-O-Ethylidene(R,S)-β-D-mannopyranose can serve as a foundational building block for mannose-containing glycopolymers.

The synthetic strategy typically involves the chemical modification of the free hydroxyl groups to introduce a polymerizable functional group, such as a methacrylate (B99206) or acrylamide. For example, a D-mannose based glycomonomer was synthesized and then subjected to radical copolymerization to create glycopolymers with biodegradable properties. nih.gov While this specific study used a different protecting group strategy, the principle remains the same for the ethylidene-protected mannose.

The free hydroxyls of 1,2-O-Ethylidene(R,S)-β-D-mannopyranose could be reacted with agents like acryloyl chloride or methacrylic anhydride (B1165640) to yield a mannose-based monomer. This monomer can then be copolymerized with other vinyl monomers to control the density of mannose units along the polymer chain, thereby fine-tuning its biological activity. The resulting glycopolymers can be designed to interact with specific mannose-binding proteins (lectins), such as Concanavalin A.

Use in Ligand Design for Organometallic Catalysis (structural and theoretical aspects)

The use of carbohydrate-derived ligands in organometallic catalysis is an expanding field, leveraging the rich stereochemistry of sugars to create chiral environments around a metal center. The free hydroxyl groups of 1,2-O-Ethylidene(R,S)-β-D-mannopyranose offer anchor points for the development of novel ligands.

While direct examples of this specific compound in organometallic catalysis are scarce, the general approach involves modifying the hydroxyl groups with donor atoms like phosphorus, nitrogen, or sulfur to create phosphine, amine, or thiol-based ligands. For example, the hydroxyl groups could be converted to phosphinite or phosphite (B83602) esters. The resulting carbohydrate-based ligand would chelate to a transition metal, forming a chiral catalyst.

The structural aspects of such complexes would be of paramount importance. The rigid mannose backbone, constrained by the 1,2-O-ethylidene group, would dictate the geometry of the coordination sphere around the metal. X-ray crystallography would be essential to determine the precise structure of these complexes. Theoretical studies, such as density functional theory (DFT) calculations, could be employed to predict the preferred conformations of the ligand-metal complex and to understand the electronic factors governing its catalytic activity. The presence of both (R) and (S) diastereomers of the ligand would likely result in the formation of a mixture of diastereomeric metal complexes, which could be a subject of study in itself.

Foundation for the Construction of Synthetic Glycoconjugates for Biochemical Probes (non-clinical)

Synthetic glycoconjugates are indispensable tools for studying carbohydrate-protein interactions and other biological processes in a non-clinical research setting. 1,2-O-Ethylidene(R,S)-β-D-mannopyranose provides a convenient starting point for the synthesis of mannose-based biochemical probes.

To function as a probe, the carbohydrate must be attached to a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a spin label. The synthesis of such probes from the ethylidene-protected mannose would involve functionalizing one of the free hydroxyl groups with a linker arm, which is then coupled to the desired reporter molecule. For instance, a linker with a terminal amine or carboxylic acid could be attached to the C6 hydroxyl, which is often the most accessible. This functionalized mannose derivative can then be deprotected and used in various biochemical assays.

A relevant example is the synthesis of a biotinylated β-D-mannopyranosyl-(1→2)-D-mannopyranose probe, which was used to assess the carbohydrate specificity of antibodies. Similarly, fluorescently labeled mannose derivatives have been used to study their interactions with lectins on the surface of bacteria like E. coli. These examples underscore the potential of using 1,2-O-Ethylidene(R,S)-β-D-mannopyranose as a scaffold to create tailored probes for investigating the roles of mannose in biological recognition events.

Historical Evolution and Current Landscape of Research on 1,2 O Ethylidene Mannopyranoses

Seminal Discoveries and Initial Syntheses of 1,2-Acetal-Protected Sugars

The concept of using protecting groups to mask functional groups is fundamental to multistep organic synthesis. wikipedia.org In carbohydrate chemistry, where molecules are decorated with numerous hydroxyl groups of similar reactivity, this concept is indispensable. nih.govacs.org Acetal (B89532) and ketal protecting groups are of paramount importance because they are stable under the basic and neutral conditions often required for other transformations, yet can be readily removed in an acidic environment. acs.orgyoutube.com

The use of cyclic acetals to protect diols dates back to the early 20th century, with the first synthesis of isopropylidene acetals (acetonides) reported by Fischer and Rund in 1904. numberanalytics.com This strategy involves the acid-catalyzed reaction of a diol with a ketone or aldehyde, such as acetone (B3395972), to form a five- or six-membered cyclic ketal or acetal. wikipedia.orgnumberanalytics.com This method proved to be a robust way to discriminate between different hydroxyl groups on a sugar ring. academie-sciences.fr For instance, isopropylidene groups are commonly used to protect vicinal cis-hydroxyls, while benzylidene acetals are widely employed to mask the C-4 and C-6 hydroxyls in many hexopyranosides. academie-sciences.frwiley-vch.de

The formation of a 1,2-cyclic acetal is particularly relevant for D-mannose, which possesses a cis-diol at the C-1 and C-2 positions in its β-anomer. The reaction of D-mannose with an appropriate aldehyde or ketone under acidic conditions can thus selectively protect these two positions, leaving the hydroxyl groups at C-3, C-4, and C-6 available for further functionalization. The use of acetaldehyde (B116499) or its equivalent to form the 1,2-O-ethylidene acetal provides a specific protecting group that can be strategically employed in complex synthetic pathways.

Milestones in Structural Elucidation and Reactivity Studies of 1,2-O-Ethylidene(R,S)-b-D-mannopyranose

This compound is a specialty carbohydrate derivative used in proteomics research and as a synthetic building block. scbt.com The "(R,S)" designation in its name indicates that the compound is a mixture of diastereomers at the chiral center of the ethylidene group's methyl-substituted carbon.

| Property | Value |

|---|---|

| CAS Number | 230953-16-9 scbt.com |

| Molecular Formula | C₈H₁₄O₆ scbt.comguidechem.com |

| Molecular Weight | 206.19 g/mol guidechem.com |

| Topological Polar Surface Area | 88.4 Ų guidechem.com |

| Hydrogen Bond Donor Count | 3 guidechem.com |

| Hydrogen Bond Acceptor Count | 6 guidechem.com |

Detailed structural elucidation has been performed on derivatives of this compound, providing critical insights into its conformation. X-ray crystallography of 3,4,6-tri-O-acetyl-1,2-[(S)-ethylidene]-β-d-mannopyranose confirmed its absolute configuration. nih.govresearchgate.net The analysis revealed that the six-membered pyranose ring adopts a chair conformation, while the five-membered dioxolane ring (formed by the ethylidene acetal) has a twisted conformation. nih.govresearchgate.net This type of detailed structural data is crucial for understanding the reactivity of the molecule and for designing stereoselective syntheses.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀O₉ nih.govresearchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| a (Å) | 7.0494 (3) nih.gov |

| b (Å) | 14.6994 (7) nih.gov |

| c (Å) | 15.3608 (7) nih.gov |

| Volume (ų) | 1591.72 (12) nih.gov |

| Temperature (K) | 100 nih.gov |

The reactivity of 1,2-O-ethylidene acetals is governed by their stability profile. They are considered important for "orthogonal protection" in carbohydrate chemistry, a strategy where multiple protecting groups are used that can be removed selectively under different reaction conditions. nih.gov The ethylidene acetal is stable to basic conditions used for ester hydrolysis and to many conditions used for ether formation or cleavage, but it is labile to acid, allowing for the selective deprotection of the C-1 and C-2 hydroxyls when needed.

Advancements in Synthetic Utility and Methodological Development

The primary value of this compound lies in its role as a synthetic intermediate. By protecting the C-1 and C-2 hydroxyls, it directs subsequent reactions to the other positions on the mannose ring. Once modifications at C-3, C-4, and/or C-6 are complete, the ethylidene group can be removed to reveal the 1,2-diol for further functionalization, such as glycosylation.

A significant application of this building block is in the synthesis of complex biomolecules. The acetylated derivative, 3,4,6-tri-O-acetyl-1,2-O-[S-ethylidene]-β-D-mannopyranoside, has been identified as a key intermediate for preparing polysaccharides that exhibit strong activity against the HIV-1 virus. nih.gov Similarly, the related orthoester, 3,4,6-tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, is a crucial intermediate in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), the most widely used molecular imaging probe for positron emission tomography (PET) scanning. nih.gov These examples highlight the utility of the 1,2-acetal protection strategy in accessing biologically and medically important molecules.

Emerging Research Trends in Carbohydrate Protection and Functionalization

While traditional protecting group strategies remain vital, the field of carbohydrate chemistry is continuously evolving toward greater efficiency and selectivity. frontiersin.orgnih.gov Several emerging trends are shaping the future of carbohydrate synthesis and functionalization.

One major focus is the development of catalytic methods that avoid the multiple protection-deprotection steps typical of classical carbohydrate synthesis. nih.gov Organocatalysis, for example, has emerged as a powerful tool for the site-selective functionalization of sugars, allowing for direct acylation or alkylation of a single hydroxyl group in an unprotected polyol. nih.gov

Enzymatic synthesis is another rapidly growing area. frontiersin.org Glycosyltransferase enzymes can provide exceptional regio- and stereoselectivity in the formation of glycosidic bonds, often under mild, aqueous conditions, bypassing the need for complex protecting group manipulations. frontiersin.org

Furthermore, there is a push towards the automation of carbohydrate synthesis. researchgate.net Inspired by the success of automated peptide and oligonucleotide synthesizers, researchers are developing platforms that can assemble complex oligosaccharides in a controlled, sequential manner. These technologies rely on a toolbox of finely tuned building blocks and protecting groups that are compatible with the automated process. researchgate.netwiley-vch.de

The development of novel protecting groups also continues to be an active area of research. academie-sciences.fr This includes groups that offer unique cleavage conditions or that can participate in or direct the stereochemical outcome of subsequent reactions, moving beyond a simple masking role. academie-sciences.frnih.gov In this modern context, established protecting groups like the 1,2-O-ethylidene acetal of mannose remain valuable tools, providing a reliable and well-understood method for orthogonal protection within increasingly complex synthetic strategies.

Challenges and Future Directions in Research on 1,2 O Ethylidene R,s B D Mannopyranose

Development of Highly Diastereoselective Synthetic Routes

Key strategies being explored include:

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of the acetalization reaction. wikipedia.orgsigmaaldrich.com These auxiliaries create a chiral environment that biases the approach of the reagents to one face of the molecule, favoring the formation of a single diastereomer. wikipedia.org While effective, challenges remain in the ease of preparation and cost-efficiency of these auxiliaries, as well as their subsequent removal without affecting the rest of the molecule. sigmaaldrich.com

Catalyst-Controlled Syntheses: The use of chiral Lewis or Brønsted acid catalysts is a promising avenue. A well-designed chiral catalyst can orchestrate the stereochemical course of the reaction, obviating the need for a stoichiometric chiral auxiliary. Research is focused on designing catalysts that can effectively differentiate between the pro-stereotopic faces of the intermediate oxocarbenium ion, leading to high diastereoselectivity.

Substrate Control: Modifying other positions on the mannose ring with specific protecting groups can influence the stereochemical outcome at the C-1/C-2 acetal (B89532). Steric and electronic effects from remote substituents can create a conformational bias in the pyranose ring, which in turn can direct the formation of the ethylidene acetal.

Table 1: Comparison of Potential Strategies for Diastereoselective Synthesis

| Strategy | Advantages | Challenges | Research Focus |

| Chiral Auxiliaries | High reliability; well-established methodology. wikipedia.org | Stoichiometric use; cost; additional synthetic steps for attachment and removal. | Development of new, recyclable, and more efficient auxiliaries. |

| Chiral Catalysis | Atom-economical; potential for high turnover. | Catalyst design and synthesis; achieving high selectivity can be difficult. | Discovery of novel metal-based or organocatalytic systems. |

| Substrate Control | No external chiral source needed. | Requires careful design of protecting group strategy; effects can be subtle. | Understanding the influence of remote protecting groups on reaction stereochemistry. |

Exploration of Novel Regioselective Functionalization Strategies

With the C-1 and C-2 hydroxyls masked by the ethylidene group, the remaining hydroxyls at C-3, C-4, and C-6 become available for further modification. A primary challenge is to achieve regioselective functionalization, allowing for the predictable and selective reaction of a single hydroxyl group. This is crucial for the synthesis of complex oligosaccharides and other glycoconjugates where precise connectivity is required. researchgate.net

Future research directions in this area include:

Stannylene Acetal-Mediated Reactions: The use of dibutyltin (B87310) oxide to form a transient stannylene acetal between two adjacent hydroxyl groups can activate one of them selectively. nih.gov For 1,2-O-ethylidene-b-D-mannopyranose, this approach could differentiate between the C-3 and C-4 hydroxyls. Research is aimed at optimizing reaction conditions to control which hydroxyl is preferentially functionalized.

Protecting Group-Directed Functionalization: The strategic installation of temporary protecting groups can modulate the reactivity of the remaining hydroxyls. For example, forming a 4,6-O-benzylidene acetal leaves the C-3 hydroxyl as the only available secondary alcohol for subsequent reactions. wiley-vch.de The development of new orthogonal protecting group schemes is a key area of investigation. numberanalytics.comuchicago.edu

Enzymatic and Biocatalytic Methods: Biocatalysis offers unparalleled selectivity under mild conditions. nih.govnih.gov The use of enzymes, such as specific hydrolases or transferases, could allow for the highly regioselective acylation, glycosylation, or phosphorylation of one specific hydroxyl group, a feat that is often challenging to achieve with traditional chemical methods.

Advanced Mechanistic Insights into Complex Transformations and Catalysis

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of 1,2-O-ethylidene-b-D-mannopyranose is essential for improving existing methods and designing new transformations. The formation of the ethylidene acetal is related to the well-studied formation of glycosyl orthoesters, which can proceed through cyclic acyloxonium ion intermediates. nih.gov

Key areas for future mechanistic investigation are:

Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), can provide detailed energetic profiles of reaction pathways. These models can help elucidate the structures of transition states and intermediates, explain the origins of diastereoselectivity in catalyzed reactions, and predict the outcomes of new reaction designs.

Kinetic Analysis: Detailed kinetic studies can help to determine the rate-limiting steps and the influence of different catalysts and reaction conditions on the reaction pathway. This information is vital for optimizing reaction efficiency and selectivity.

Spectroscopic Identification of Intermediates: Advanced spectroscopic techniques, such as low-temperature NMR, could be employed to directly observe and characterize transient intermediates, like the proposed oxocarbenium or dioxolanium ions, providing direct evidence for the operative reaction mechanism. acs.org

Integration with Sustainable and Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability. The production and use of 1,2-O-ethylidene-b-D-mannopyranose and its derivatives are being re-evaluated through the lens of green chemistry to minimize environmental impact. mdpi.comresearchgate.net

Future efforts will focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids, supercritical fluids, or water, is a key goal.

Development of Recyclable Catalysts: Heterogenizing homogeneous catalysts by immobilizing them on solid supports can simplify product purification and allow for catalyst recycling, reducing waste and cost. nih.gov

Biocatalytic Synthesis: As mentioned, enzymes can operate under mild, aqueous conditions, representing an ideal green chemistry approach. nih.gov Exploring enzymatic routes for both the formation of the ethylidene acetal and its subsequent functionalization is a major frontier. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes minimizing the use of stoichiometric reagents and protecting groups. nih.govejcmpr.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of carbohydrate reactions, with their numerous competing pathways and stereochemical possibilities, makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). nih.govfao.org These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers.

Future applications in the context of 1,2-O-ethylidene-b-D-mannopyranose include:

Predicting Stereoselectivity: ML models can be trained on existing reaction data to predict the diastereomeric ratio of the ethylidene acetal formation under different conditions (catalyst, solvent, temperature). rsc.orgresearchgate.net This predictive power can guide the experimental design, saving time and resources.

Optimizing Reaction Conditions: AI algorithms can be used to explore a multi-dimensional reaction space to identify the optimal conditions for maximizing yield and selectivity, a task that would be prohibitively resource-intensive through traditional experimentation. mdpi.comnih.gov

De Novo Design of Synthetic Routes: More advanced AI could potentially design entire synthetic pathways for complex molecules starting from 1,2-O-ethylidene-b-D-mannopyranose, selecting the most efficient and selective functionalization strategies based on learned chemical principles. theanalyticalscientist.com

Interpreting Complex Data: AI can help analyze complex analytical data, such as NMR or mass spectra, to accelerate structure elucidation and reaction monitoring. acs.org

Table 2: Potential AI/ML Applications in 1,2-O-Ethylidene-b-D-mannopyranose Research

| Application Area | AI/ML Tool | Potential Impact |

| Synthesis | Random Forest, Neural Networks | Prediction of diastereoselectivity in acetal formation. rsc.orgresearchgate.net |

| Optimization | Bayesian Optimization, Genetic Algorithms | Rapid identification of optimal reaction conditions for yield and purity. |